Deltorphin-II was first isolated from the skin secretions of certain South American tree frogs. The discovery highlighted the potential of amphibian-derived compounds in pharmacology, particularly in pain management and neuropharmacology.
Deltorphin-II is classified as a delta opioid receptor agonist, which means it specifically binds to and activates delta opioid receptors. These receptors are part of the G protein-coupled receptor family and are implicated in various physiological processes, including pain perception, mood regulation, and reward pathways.
The synthesis of Deltorphin-II can be achieved through various methods, with solid-phase peptide synthesis being one of the most prominent techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Technical Details:
Deltorphin-II consists of a sequence of amino acids that forms its unique three-dimensional structure. The molecular formula is C₃₄H₄₅N₉O₆S, with a molecular weight of approximately 782.9 g/mol.
Data:
Deltorphin-II engages in various chemical reactions typical for peptides, including hydrolysis and modification reactions that can alter its pharmacological properties.
Technical Details:
Deltorphin-II exerts its effects primarily through interaction with delta opioid receptors located in the central nervous system. Upon binding, it activates intracellular signaling pathways that lead to analgesic effects.
Data:
Relevant Data:
Deltorphin-II has garnered interest in various fields due to its potent analgesic properties:
Deltorphin-II (Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂) is a heptapeptide isolated from the skin secretions of neotropical frogs in the Phyllomedusinae subfamily, notably Phyllomedusa bicolor and Phyllomedusa sauvagei [1] [6]. These peptides evolved as part of a sophisticated chemical defense system, where skin granular glands synthesize and store toxins to deter predators [2] [6]. The retention of opioid activity across 250–350 million years of divergent evolution between amphibians and mammals represents a biochemical paradox: Deltorphin-II exhibits higher affinity and selectivity for mammalian delta-opioid receptors than endogenous mammalian peptides like enkephalins [1]. This suggests a conserved receptor-ligand interaction mechanism despite extensive phylogenetic divergence [1] [7].
A hallmark of Deltorphin-II is the presence of a D-alanine residue at position 2, a rare post-translational modification in vertebrates. This D-amino acid results from an unusual epimerization process, where the precursor gene encodes L-amino acids, but enzymatic activity in skin glands inverts chirality at the α-carbon [2] [6]. This modification confers resistance to protease degradation and is essential for bioactivity, as synthetic analogues with L-alanine are pharmacologically inert [1] [6].
Table 1: Key Adaptations of Amphibian Skin Opioids
Feature | Deltorphin-II | Functional Significance |
---|---|---|
D-amino acid (Position 2) | D-alanine | Confers enzymatic stability and high receptor affinity; prevents degradation in predator GI tract |
N-terminal motif | Tyr-D-Ala-Phe | "Message domain" for core receptor activation; shared with mu-selective dermorphins |
C-terminal charge | Glu⁴, Val⁵-Val⁶ (acidic residues) | "Address domain" for delta-receptor selectivity; electrostatic attraction to δ-receptor site |
Tissue localization | Granular glands of frog skin | Rapid secretion upon predation threat; synergistic with other defensive peptides |
Interestingly, Deltorphin-II is inactive at endogenous delta-opioid receptors in amphibians and fish. Research identifies a single amino acid substitution (Leu².⁵³ in mammals vs. Trp².⁵³ in frogs) within the delta-opioid receptor’s binding pocket as the molecular basis for this species-specific insensitivity [7]. This evolutionary adaptation likely prevents autotoxicity while permitting bioactivity in mammalian predators.
The deltorphin family was discovered in 1989 through independent work by three research groups analyzing skin extracts of Phyllomedusa frogs. Kreil and colleagues isolated "deltorphin" (Phyllomedusa sauvagei), Lazarus identified "dermorphin gene-associated peptide" (DGAP), and Mor described "dermenkephalin" (Phyllomedusa bicolor) [1] [4] [6]. Subsequent sequencing confirmed these were identical heptapeptides (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂), later standardized as Deltorphin A [1]. Shortly thereafter, Erspamer and coworkers isolated two novel peptides from Phyllomedusa bicolor: [D-Ala²]deltorphin I (Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂) and [D-Ala²]deltorphin II (Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂) [4] [9]. Deltorphin-II demonstrated superior delta-receptor affinity (Ki = 0.34 nM) and selectivity (>3,000-fold over mu receptors) compared to earlier isoforms [4] [9].
Table 2: Classification and Properties of Natural Deltorphins
Designation | Sequence | Receptor Affinity (δ, nM) | Natural Source | Year Identified |
---|---|---|---|---|
Deltorphin A (DGAP) | Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂ | 1.0* | P. sauvagei, P. bicolor | 1989 |
[D-Ala²]Deltorphin I | Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | 0.4 | P. bicolor | 1989 |
[D-Ala²]Deltorphin II | Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂ | 0.34 | P. bicolor | 1989 |
Deltorphin C | Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂† | Similar to Deltorphin-II | P. bicolor | 1991 |
* Affinity data from competitive binding assays using rodent brain membranes [1] [4].† Note: Deltorphin C nomenclature is inconsistent; some sources use it synonymously with Deltorphin-II [1].
Classification initially faced challenges due to competing terminologies (dermenkephalin vs. deltorphin). A 1991 proposal standardized names: Deltorphin A (original DGAP), Deltorphin B ([D-Ala²]deltorphin II), and Deltorphin C ([D-Ala²]deltorphin I) [1]. However, this system saw limited adoption, with most researchers using "[D-Ala²]deltorphin II" to specify the Glu⁴-containing isoform [9] [10].
Structural studies revealed that Deltorphin-II’s delta selectivity arises from its C-terminal domain:
This pharmacophore model enabled rational design of analogues like halogenated Deltorphin-II derivatives (e.g., Tyr-D-Ala-(pI)Phe-Glu-Ile-Ile-Gly-NH₂), where iodine substitution enhances receptor affinity (Ki = 0.76 nM) while preserving delta selectivity [9].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2